N-(5-chloropyridin-2-yl)-N'-[(pyridin-2-yl)methyl]ethanediamide
CAS No.: 919747-99-2
Cat. No.: VC11855307
Molecular Formula: C13H11ClN4O2
Molecular Weight: 290.70 g/mol
* For research use only. Not for human or veterinary use.
![N-(5-chloropyridin-2-yl)-N'-[(pyridin-2-yl)methyl]ethanediamide - 919747-99-2](/images/structure/VC11855307.png)
Specification
CAS No. | 919747-99-2 |
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Molecular Formula | C13H11ClN4O2 |
Molecular Weight | 290.70 g/mol |
IUPAC Name | N'-(5-chloropyridin-2-yl)-N-(pyridin-2-ylmethyl)oxamide |
Standard InChI | InChI=1S/C13H11ClN4O2/c14-9-4-5-11(16-7-9)18-13(20)12(19)17-8-10-3-1-2-6-15-10/h1-7H,8H2,(H,17,19)(H,16,18,20) |
Standard InChI Key | JEYRDDUPORHSAJ-UHFFFAOYSA-N |
SMILES | C1=CC=NC(=C1)CNC(=O)C(=O)NC2=NC=C(C=C2)Cl |
Canonical SMILES | C1=CC=NC(=C1)CNC(=O)C(=O)NC2=NC=C(C=C2)Cl |
Introduction
Molecular Structure and Chemical Characteristics
The compound features an ethanediamide (oxamide) core, where both nitrogen atoms are substituted with aromatic heterocycles. The N-(5-chloropyridin-2-yl) group introduces a chloro-substituted pyridine ring, while the N'-[(pyridin-2-yl)methyl] moiety adds a pyridylmethyl chain. This arrangement creates a planar, conjugated system with potential for π-π stacking and hydrogen bonding, critical for interactions with biological targets .
Structural Analysis
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Backbone: The ethanediamide group (NH-C(=O)-C(=O)-NH) provides rigidity and hydrogen-bonding capacity.
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Substituents:
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5-Chloropyridin-2-yl: The chlorine atom at the 5-position enhances electronegativity, influencing electron distribution and binding affinity.
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Pyridin-2-ylmethyl: The methylene linker (-CH2-) between the pyridine and amide nitrogen introduces conformational flexibility, potentially improving target engagement.
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Physicochemical Properties
While experimental data for this specific compound are unavailable, properties can be extrapolated from analogs:
The chloro and pyridine groups likely confer moderate lipophilicity, balancing solubility and membrane permeability—a key consideration in drug design .
Synthetic Pathways and Optimization
Synthesis of N-(5-chloropyridin-2-yl)-N'-[(pyridin-2-yl)methyl]ethanediamide likely involves multi-step reactions, drawing from methodologies used for analogous ethanediamides .
Key Synthetic Steps
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Preparation of 5-Chloro-2-aminopyridine:
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Formation of Ethanediaoyl Chloride:
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Treatment of ethanedioic acid with thionyl chloride (SOCl2) to yield the reactive dichloride.
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Coupling Reactions:
Challenges and Solutions
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Steric Hindrance: Bulky substituents may slow coupling efficiency. Using catalysts like HOBt (hydroxybenzotriazole) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can enhance reaction rates .
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Purification: Column chromatography or recrystallization from ethanol/water mixtures may isolate the product .
Biological Activity and Mechanistic Insights
Though direct studies are lacking, structural analogs such as Edoxaban derivatives—which share the ethanediamide core—exhibit anticoagulant activity by inhibiting Factor Xa . This suggests potential mechanisms for the query compound:
Hypothesized Targets
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Enzyme Inhibition: The planar structure may allow binding to serine proteases (e.g., thrombin, Factor Xa) via active-site interactions .
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Receptor Modulation: Pyridine rings could engage aromatic residues in G-protein-coupled receptors (GPCRs) or kinase domains.
Comparative Analysis with Edoxaban Analogs
Edoxaban Tosylate Monohydrate ( ) shares functional groups (chloropyridine, thiazole) but includes additional complexity:
Feature | Query Compound | Edoxaban Tosylate |
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Core Structure | Ethanediamide | Ethanediamide + thiazolo ring |
Solubility Enhancer | None | Tosylate group |
Molecular Weight | 325.73 g/mol | 548.06 g/mol |
The absence of a sulfonate group in the query compound may limit aqueous solubility but improve blood-brain barrier penetration .
Future Research Directions
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Synthetic Optimization: Explore greener solvents (e.g., cyclopentyl methyl ether) and catalytic systems to improve yield .
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In Silico Studies: Perform molecular docking against Factor Xa (PDB: 2W26) to predict binding modes .
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In Vitro Screening: Prioritize assays for cytotoxicity, anticoagulant activity, and metabolic stability.
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